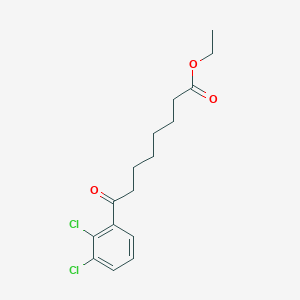

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate

説明

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is a chemical compound with the following properties:

- Chemical Formula : C<sub>10</sub>H<sub>10</sub>Cl<sub>2</sub>O<sub>2</sub>

- Molecular Weight : 233.09 g/mol

- CAS Number : 5317-66-8

- Structure : The compound consists of an ethyl ester group attached to an octanoic acid backbone, with two chlorine atoms substituted on the phenyl ring at positions 2 and 3.

Synthesis Analysis

The synthesis of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate involves the reaction between ethyl benzoylformate and 2,3-dichlorophenylacetic acid . The esterification process results in the formation of the target compound.

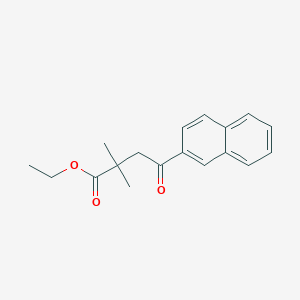

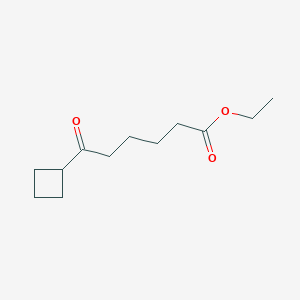

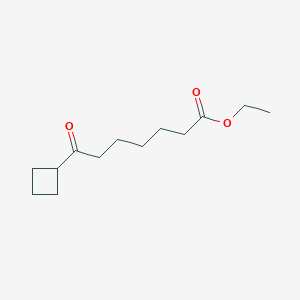

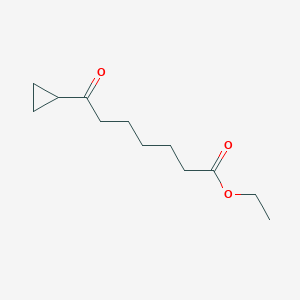

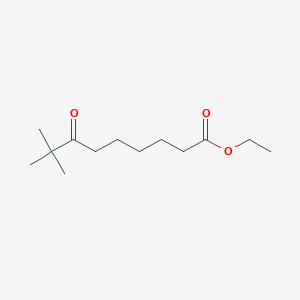

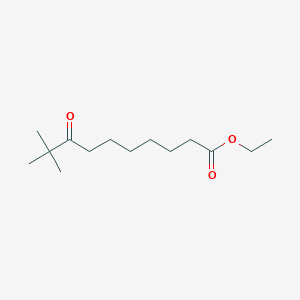

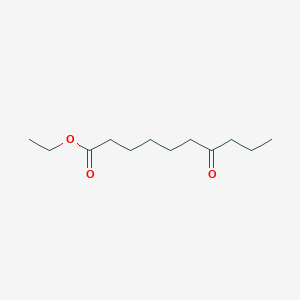

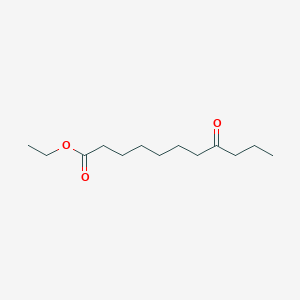

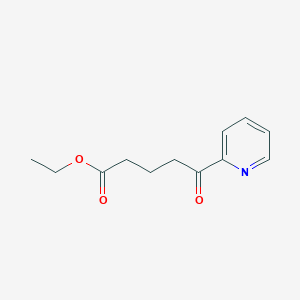

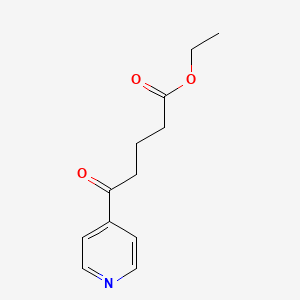

Molecular Structure Analysis

The molecular structure of Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate is depicted as follows:

!Molecular Structure

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including hydrolysis (breaking down the ester bond), nucleophilic substitution, and oxidation. These reactions can lead to the formation of related compounds or degradation products.

Physical And Chemical Properties Analysis

- Boiling Point : Approximately 156°C at 24 Torr pressure.

- Density : Predicted density is 1.278 g/cm<sup>3</sup>.

- Solubility : Soluble in organic solvents.

科学的研究の応用

Specific Scientific Field

Summary of the Application

A series of structurally new carbodithioate derivatives, which include a 2,3-dichlorophenyl moiety, were synthesized and evaluated for their in vitro antibacterial, antifungal, antitubercular, and antimalarial activities .

Methods of Application or Experimental Procedures

The compounds were synthesized by conventional techniques as well as ultrasound irradiation. They were characterized by spectral and elemental analyses .

Results or Outcomes

Some of the synthesized compounds showed promising antimicrobial activity against some gram-positive and gram-negative bacteria. Compounds displayed the highest inhibition (99%) in the range of 3.10–6.25 μg/ml against Mycobacterium tuberculosis H 37 Rv, while others displayed promising antimalarial activity in the range of 0.043–0.092 μg/mL against Plasmodium falciparum 3D7 .

Antidepressant Synthesis

Specific Scientific Field

Summary of the Application

The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

Methods of Application or Experimental Procedures

Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Pesticides and Fungicides

Specific Scientific Field

Summary of the Application

Compounds containing sulfur and a 2,3-dichlorophenyl moiety have been found to have applications in pesticides and fungicides .

Methods of Application or Experimental Procedures

These compounds can be synthesized using conventional techniques and applied to crops to protect them from pests and diseases .

Results or Outcomes

The use of these compounds has been shown to effectively control a variety of pests and diseases, improving crop yield and quality .

Vulcanization of Rubber

Specific Scientific Field

Summary of the Application

Sulfur-containing compounds, including those with a 2,3-dichlorophenyl moiety, have been used in the vulcanization of rubber .

Methods of Application or Experimental Procedures

These compounds are mixed with raw rubber and heated under pressure. The sulfur forms cross-links between the rubber molecules, creating a more durable material .

Results or Outcomes

The vulcanization process improves the properties of rubber, making it more resistant to wear and tear, and extending its useful life .

Safety And Hazards

The compound is classified as a skin and eye irritant. Follow safety precautions when handling it.

将来の方向性

Research on Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate could explore its potential applications in pharmaceuticals, agrochemicals, or materials science. Investigating its reactivity and biological activity may reveal novel uses.

Remember that this analysis is based on available data, and further research may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date information.

特性

IUPAC Name |

ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-15(20)11-6-4-3-5-10-14(19)12-8-7-9-13(17)16(12)18/h7-9H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANNSLPPFDIBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645744 | |

| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

CAS RN |

898777-93-0 | |

| Record name | Ethyl 2,3-dichloro-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。